2-(3-Oxobutanoylamino)butanedioic acid

Description

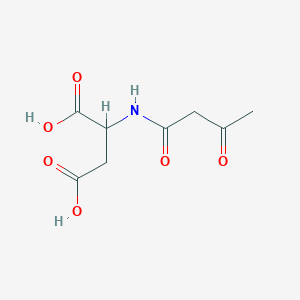

2-(3-Oxobutanoylamino)butanedioic acid is a specialized organic compound featuring a succinic acid (butanedioic acid) backbone modified at the second carbon by a 3-oxobutanoylamino group. This structural motif combines a dicarboxylic acid with an amide-linked ketone moiety, conferring unique physicochemical properties. The molecule’s reactivity and applications may stem from its dual functional groups: carboxylic acids (for hydrogen bonding or salt formation) and a ketone (for nucleophilic additions or redox reactions).

Properties

Molecular Formula |

C8H11NO6 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

2-(3-oxobutanoylamino)butanedioic acid |

InChI |

InChI=1S/C8H11NO6/c1-4(10)2-6(11)9-5(8(14)15)3-7(12)13/h5H,2-3H2,1H3,(H,9,11)(H,12,13)(H,14,15) |

InChI Key |

ADJUEENSUYNAPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 2-(3-Oxobutanoylamino)butanedioic acid with three structurally or functionally similar compounds: acetoacetic acid (3-oxobutanoic acid), 3-methyl-2-oxobutanoic acid, and 2-(benzylamino)-3-hydroxy-3-methylbutanoic acid. Key differences in molecular weight, functional groups, and applications are highlighted.

Table 1: Comparative Analysis of Key Compounds

*Calculated based on inferred structure.

Acetoacetic Acid (3-Oxobutanoic Acid)

Acetoacetic acid is a β-keto acid with a simple structure (C₄H₆O₃) and serves as a key metabolite in ketogenesis. Its ketone group enhances reactivity, enabling decarboxylation to acetone under physiological conditions . In contrast, this compound’s amide linkage and dual carboxylic acids likely reduce volatility and increase stability, making it more suited for synthetic applications.

3-Methyl-2-Oxobutanoic Acid

This branched-chain α-keto acid (C₅H₈O₃) features a methyl group at the third carbon, altering its solubility and metabolic pathways compared to linear analogs. It is used in enzymatic studies due to its role in leucine metabolism . The target compound’s succinic acid backbone may enhance water solubility, while the amide group could resist enzymatic degradation, offering advantages in drug delivery systems.

2-(Benzylamino)-3-Hydroxy-3-Methylbutanoic Acid

This compound (C₁₂H₁₇NO₃) incorporates a benzylamine group and a hydroxyl substituent, introducing chirality and aromatic interactions. Its applications in chiral synthesis contrast with the target compound’s focus on ketone-mediated reactivity .

Research Findings and Functional Implications

- Stability: The amide bond in this compound likely improves hydrolytic stability compared to acetoacetic acid, which readily undergoes decarboxylation .

- Solubility: The dual carboxylic acids in the target compound may enhance aqueous solubility relative to 3-methyl-2-oxobutanoic acid, facilitating formulation in aqueous systems .

- Synthetic Utility : The ketone group offers a site for Schiff base formation or condensation reactions, similar to acetoacetic acid, but with added steric hindrance from the succinic acid backbone.

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. Further experimental studies are required to validate its physicochemical properties, toxicity, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.